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Description
2,4-Phenoxy Lopinavir Impurity is a structurally related compound of the active pharmaceutical ingredient (API) Lopinavir, which is an antiretroviral medication of the protease inhibitor class used in combination with other drugs to treat Human Immunodeficiency Virus (HIV-1) infection. This impurity is formally identified as Lopinavir EP Impurity J and is chemically specified as (2S)-N-[(1S,3S,4S)-1-Benzyl-4-[[2-(2,4-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide. It is supplied as a powder with a high purity of 98% and is soluble in solvents such as DMSO, Dichloromethane, and Chloroform. The primary application of this impurity is as a certified reference material for analytical testing, playing a critical role in ensuring the quality, safety, and efficacy of the final drug product. It is used as an analytical standard for High-Performance Liquid Chromatography (HPLC) to support method development, validation, and routine quality control. By helping to identify, quantify, and control the levels of this specific impurity in Lopinavir batches, it enables pharmaceutical manufacturers to comply with stringent regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), which mandate the identification and characterization of impurities present at levels above 0.1%. This makes it an indispensable tool in the research and development of pharmaceuticals. This product is intended for research use only and is not for diagnostic or therapeutic use in humans.
Synthetic Methodologies for 2,4 Phenoxy Lopinavir Impurity As a Reference Standard
Rational Design and Development of Dedicated Synthetic Routes for 2,4-Phenoxy Lopinavir (B192967) Impurity
The synthesis of the 2,4-Phenoxy Lopinavir Impurity is a critical process for obtaining a reference standard to be used in the quality control of Lopinavir. researchgate.net The design of the synthetic route is strategically planned to ensure the efficient formation of the desired impurity.
Exploration of Precursor Availability and Reactivity for Impurity Synthesis
The synthesis of lopinavir and its impurities involves multiple steps and a variety of precursor materials. researchgate.netnih.gov The availability and reactivity of these precursors are key considerations in designing a synthetic route. For the this compound, a crucial precursor is 2,4-dimethylphenol. Phenols, in general, have a propensity to polymerize during storage, which can impact the purity of the final product. researchgate.net
The synthesis of lopinavir itself typically starts from (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol, which is then activated and condensed with other intermediates. researchgate.netnih.gov The formation of impurities can occur at various stages, often due to incomplete reactions, side reactions, or the presence of impurities in the starting materials. ontosight.ai
Optimization of Reaction Conditions for Maximized Impurity Yield
To maximize the yield of the this compound, it is essential to optimize the reaction conditions. This involves a careful selection of solvents, reagents, and reaction temperatures. For instance, in the synthesis of related lopinavir impurities, solvents such as ethyl acetate (B1210297) and methanol (B129727) are commonly used. researchgate.netnih.gov The choice of activating agents, like N,N-carbonyldiimidazole or thionyl chloride, also plays a significant role in the reaction outcome. researchgate.netnih.gov
The following table outlines a general approach to optimizing reaction conditions for impurity synthesis, based on common practices in lopinavir synthesis:
Parameter
Condition
Rationale
Solvent
Ethyl acetate, Dichloromethane
Provides good solubility for reactants and facilitates reaction.
Activating Agent
Thionyl chloride, N,N-carbonyldiimidazole
Activates carboxylic acid for amide bond formation.
Base
Sodium bicarbonate, Imidazole
Neutralizes acidic byproducts and facilitates the reaction.
Temperature
25-55°C
Controlled temperature to prevent side reactions and degradation.
Advanced Purification Techniques for Isolation of High-Purity this compound
Achieving a high degree of purity for the this compound is paramount for its use as a reference standard. researchgate.netresearchgate.net This is accomplished through a combination of advanced purification techniques.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual compounds from a mixture. In the context of lopinavir impurities, reversed-phase HPLC (RP-HPLC) is frequently employed. nih.govresearchgate.net This method utilizes a non-polar stationary phase (like C8 or C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) and a buffer solution. nih.govnih.gov
The separation is based on the differential partitioning of the components between the stationary and mobile phases. By carefully selecting the column, mobile phase composition, and gradient elution profile, it is possible to achieve high-resolution separation of the this compound from the main lopinavir compound and other related substances. nih.gov
Crystallization and Other Physico-Chemical Purification Approaches
Crystallization is another crucial technique for purifying lopinavir and its impurities. google.com The process involves dissolving the crude product in a suitable solvent or a mixture of solvents and then changing the conditions (e.g., temperature, solvent composition) to induce crystallization of the desired compound, leaving impurities behind in the solution. google.comgoogle.com
Different crystalline forms, or polymorphs, of lopinavir can be obtained, some of which are solvated (containing solvent molecules within the crystal lattice). google.com These different forms can be useful in the purification process to remove specific impurities. google.com For example, a patent describes a purification process for lopinavir that involves dissolving the crude product in methanol and then adding water to induce crystallization, which effectively removes several impurities. google.com
Preparation and Validation of this compound Reference Standards
Once the this compound has been synthesized and purified, it must be rigorously validated to serve as a reference standard. researchgate.netnih.govresearchgate.net This validation process ensures the identity, purity, and potency of the standard.
The validation of the reference standard involves a comprehensive set of analytical tests. These tests are designed to confirm the chemical structure and assess the purity of the compound. The International Council for Harmonisation (ICH) guidelines recommend that impurities present at levels greater than 0.1% should be identified and characterized. researchgate.netnih.gov
The following analytical techniques are typically used in the validation process:
Analytical Technique
Purpose
High-Performance Liquid Chromatography (HPLC)
To determine the purity of the compound and to quantify any residual impurities. nih.govresearchgate.net
Mass Spectrometry (MS)
To confirm the molecular weight and to help elucidate the structure of the compound. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
To provide detailed information about the molecular structure of the compound. nih.govresearchgate.net
The validation process also includes establishing the stability of the reference standard under various storage conditions. This ensures that the standard remains suitable for its intended use over time. nih.gov The validated reference standard is then used for various analytical applications, including method validation, quality control of API batches, and stability studies of the drug product. researchgate.netnih.govresearchgate.netsynzeal.com
Advanced Analytical Strategies for Detection, Quantification, and Comprehensive Structural Elucidation of 2,4 Phenoxy Lopinavir Impurity
Development and Validation of High-Resolution Chromatographic Methods
High-resolution chromatographic techniques are fundamental for separating the 2,4-Phenoxy Lopinavir (B192967) Impurity from the lopinavir API and other related substances. The development of robust and validated methods is essential for accurate quantification and quality control.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. nih.govtsijournals.com Method optimization is crucial to achieve the necessary resolution between the 2,4-Phenoxy Lopinavir Impurity and the main lopinavir peak, as well as other potential impurities. drugfuture.com
Key Optimization Parameters:
Stationary Phase: Reversed-phase columns, such as C18 or C8, are frequently utilized for the separation of lopinavir and its impurities due to their hydrophobic nature. nih.govresearchgate.net Columns like the YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm) have been shown to be effective. nih.govresearchgate.net
Mobile Phase: A gradient elution mode is often employed to ensure adequate separation of all components. nih.gov A common mobile phase composition involves a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, KH2PO4, adjusted to an acidic pH of around 2.5) and an organic modifier like acetonitrile (B52724). nih.govresearchgate.net The gradient program is meticulously adjusted to optimize the resolution.
Column Temperature: Maintaining a constant and elevated column temperature, for instance at 45°C, can improve peak shape and reproducibility. nih.govresearchgate.net
Detection Wavelength: A photodiode array (PDA) detector is typically used, with the detection wavelength set at a point where both lopinavir and its impurities exhibit significant absorbance, such as 210 nm. nih.govresearchgate.netasiapharmaceutics.info
Flow Rate: The flow rate is optimized to balance analysis time and separation efficiency, with typical rates around 1.0 to 1.5 mL/min. tsijournals.comasiapharmaceutics.info
A validated HPLC method will demonstrate specificity, linearity, accuracy, precision, and robustness, with defined limits of detection (LOD) and quantification (LOQ) for the impurity. nih.gov For instance, validated methods for lopinavir impurities have achieved LODs and LOQs in the range of 0.006% to 0.023% relative to the analyte concentration. tsijournals.com
Table 1: Example HPLC Method Parameters for Lopinavir Impurity Profiling
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, increased sensitivity, and significantly shorter analysis times compared to traditional HPLC. scielo.brscielo.brresearchgate.net This makes UPLC an attractive option for high-throughput quality control environments.
For lopinavir and its impurities, a UPLC method can offer superior performance. scielo.br The fundamental principles of method development are similar to HPLC but adapted for the higher pressures and smaller column dimensions.
Flow Rate: Flow rates are typically lower than HPLC, for example, around 0.4 mL/min, but due to the smaller column volume, the analysis is much faster. scielo.brscielo.br
Mobile Phase: Mobile phases can be similar to those used in HPLC, such as a buffered aqueous phase and an organic solvent like acetonitrile or methanol (B129727). scielo.brscielo.br
Sensitivity: The enhanced sensitivity of UPLC is particularly beneficial for detecting and quantifying trace-level impurities. scielo.br LOD and LOQ values for lopinavir impurities using UPLC can be as low as 0.425 µg/mL and 1.353 µg/mL, respectively. scielo.br
Table 2: Comparative Overview of HPLC and UPLC for Impurity Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While lopinavir and its phenoxy impurity are large, non-volatile molecules, GC could be applicable in specific scenarios, such as:
Analysis of Volatile Raw Materials: To test for volatile impurities in the starting materials used in the synthesis of lopinavir that could potentially lead to the formation of the 2,4-phenoxy impurity.
Derivatization: If the this compound can be chemically derivatized to form a volatile and thermally stable product, GC could then be used for its analysis. This is a less common approach for this type of impurity.
A metabolomics study investigating the effects of lopinavir on cells utilized GC-Time of Flight (TOF)-MS, which required derivatization of the analytes prior to analysis. rsc.org
Lopinavir itself is a chiral molecule with multiple stereocenters. nih.gov If the this compound retains these chiral centers, it is crucial to assess its stereoisomeric purity. Chiral chromatography is the method of choice for separating enantiomers and diastereomers. jfda-online.comeijppr.com
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers. eijppr.com
Chiral Recognition: The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the CSP through interactions like hydrogen bonding, π-π interactions, and steric hindrance. eijppr.com
The development of a chiral method would involve screening different CSPs and mobile phases to find the optimal conditions for resolving the stereoisomers of the this compound. asiapharmaceutics.info
Hyphenated Spectroscopic and Spectrometric Techniques for Definitive Structural Elucidation
While chromatography can separate the impurity, hyphenated techniques that couple chromatography with mass spectrometry are essential for its definitive structural identification. nih.gov
High-Resolution Mass Spectrometry (HRMS), often coupled with a liquid chromatography system (LC-HRMS), provides highly accurate mass measurements. This capability is indispensable for determining the elemental composition of an unknown impurity like the this compound.
Key Contributions of HRMS:
Accurate Mass Measurement: HRMS instruments (e.g., Time-of-Flight (TOF) or Orbitrap) can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the parent ion of the impurity.
Tandem Mass Spectrometry (MS/MS): By isolating the impurity's parent ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. gumed.edu.plicm.edu.pl Analyzing these fragment ions provides detailed structural information, helping to pinpoint where the phenoxy group is located on the lopinavir scaffold. For example, in the analysis of lopinavir, the parent ion at m/z 629.1 is fragmented to produce a major fragment at m/z 447.1. gumed.edu.plicm.edu.pl A similar approach would be used for the impurity.
Structural Confirmation: The fragmentation pattern of the synthesized this compound standard can be compared with the pattern of the impurity found in the API sample to confirm its identity. nih.gov LC-MS has been instrumental in identifying and characterizing several lopinavir-related substances based on their fragmentation patterns. nih.gov
Table 3: Compound Names Mentioned in the Article
Compound Name
This compound
Lopinavir
Acetonitrile
Methanol
Potassium dihydrogen phosphate
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, including pharmaceutical impurities. For the this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the precise location of the phenoxy group on the lopinavir scaffold.
1D NMR (¹H and ¹³C):
¹H NMR: The proton NMR spectrum provides initial evidence for the presence of the phenoxy group. Specific chemical shifts and coupling patterns of the aromatic protons on the newly introduced phenoxy ring, as well as shifts in the signals of the adjacent protons on the original lopinavir structure, are key indicators.
¹³C NMR: The carbon-13 NMR spectrum complements the proton data by showing the number of unique carbon environments. The presence of additional aromatic carbon signals corresponding to the phenoxy substituent, and a downfield shift for the carbon atom to which the phenoxy group is attached, further corroborates the structure.
2D NMR (COSY, HSQC, HMBC):
To definitively establish the connectivity and complete the structural assignment, a suite of 2D NMR experiments is utilized.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the molecule, helping to trace the connectivity of the spin systems in both the lopinavir core and the phenoxy substituent.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.
Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most critical experiment for locating the phenoxy group. HMBC shows correlations between protons and carbons that are two or three bonds apart. By observing a correlation between the protons of the phenoxy group and the carbon atom at the 2 or 4 position of the lopinavir core (and vice-versa), the exact point of attachment is confirmed.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Confirmation
While NMR provides the skeletal structure, IR and UV-Vis spectroscopy offer complementary information about the functional groups and electronic structure of the this compound.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. In the context of this impurity, the IR spectrum would be expected to show:
C-O-C Stretch: A prominent ether linkage absorption band, which is a key feature of the phenoxy group.
Aromatic C-H and C=C Bending: Vibrations characteristic of the aromatic rings.
Other absorptions corresponding to the functional groups present in the lopinavir backbone, such as amide and hydroxyl groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing chromophores. The introduction of the phenoxy group, an additional chromophore, is expected to alter the UV absorption profile of the molecule compared to lopinavir. This can manifest as a shift in the wavelength of maximum absorption (λmax) or a change in the molar absorptivity. This technique is often employed in the quantification of the impurity using chromatographic methods.
Method Validation Parameters Specific to this compound Quantification
The quantification of any pharmaceutical impurity must be performed using a validated analytical method to ensure the reliability of the results. The following parameters are crucial for the validation of a method intended to quantify the this compound.
Specificity and Selectivity Studies, including Co-elution Challenges
Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, and the matrix. Selectivity refers to the ability to differentiate and quantify the analyte in a complex mixture.
For the this compound, the primary challenge is to ensure its separation from the lopinavir active pharmaceutical ingredient (API) and other potential process-related impurities or degradation products. This is typically achieved using a high-performance liquid chromatography (HPLC) method. The validation of specificity involves:
Peak Purity Analysis: Using a photodiode array (PDA) detector to demonstrate that the chromatographic peak corresponding to the this compound is spectrally homogeneous and not co-eluted with other substances.
Forced Degradation Studies: Lopinavir is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must demonstrate that the this compound peak is resolved from all degradation products formed.
Linearity, Range, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
Linearity: This is the ability of the method to elicit results that are directly proportional to the concentration of the analyte within a given range. A series of solutions of the this compound at different concentrations are prepared and analyzed. The response (e.g., peak area in HPLC) is plotted against the concentration, and the correlation coefficient (r²) is calculated. A value of ≥ 0.99 is generally considered acceptable.
Range: The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD): This is the lowest amount of the this compound in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ): This is the lowest amount of the this compound in a sample that can be quantitatively determined with suitable precision and accuracy. A common signal-to-noise ratio for LOQ is 10:1.
Below is a table summarizing typical acceptance criteria for these parameters in a chromatographic method for impurity quantification.
Parameter
Acceptance Criterion
Linearity (Correlation Coefficient, r²)
≥ 0.99
Range
Typically from LOQ to 120% of the specification limit
LOD (Signal-to-Noise Ratio)
3:1
LOQ (Signal-to-Noise Ratio)
10:1
Accuracy and Precision Assessment (Repeatability and Intermediate Precision)
Accuracy: The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For the this compound, accuracy is typically assessed by spiking the drug product or substance with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit) and calculating the percentage recovery.
Precision: The precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Repeatability: This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by performing a minimum of six replicate determinations at 100% of the test concentration.
Intermediate Precision: This expresses within-laboratory variations, for instance, on different days, with different analysts, or with different equipment.
The precision is usually expressed as the relative standard deviation (RSD) of the series of measurements.
Parameter
Level
Acceptance Criterion for RSD
Repeatability
100% of specification limit
≤ 5.0%
Intermediate Precision
100% of specification limit
≤ 10.0%
Robustness and Ruggedness Evaluation of Analytical Methods
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations might include:
pH of the mobile phase
Mobile phase composition
Column temperature
Flow rate
Different column lots
Ruggedness: This is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments.
The evaluation of these parameters ensures that the analytical method is reliable and transferable for the routine quantification of the this compound.
Process Control and Mitigation Strategies for 2,4 Phenoxy Lopinavir Impurity in Pharmaceutical Manufacturing
Optimization of Lopinavir (B192967) Synthetic Process to Minimize Impurity Formation
A proactive approach to impurity control involves optimizing the synthetic route of lopinavir to prevent the formation of the 2,4-Phenoxy Lopinavir Impurity from the outset. This can be achieved through careful consideration of raw materials, reaction conditions, and real-time monitoring.
The quality of starting materials and the choice of solvents play a pivotal role in controlling impurity profiles. grace.com For the synthesis of lopinavir, the raw materials, including 2,6-dimethylphenol (B121312), can contain precursor impurities that may lead to the formation of the this compound. researchgate.net
Raw Material Specification and Sourcing: Stringent specifications for all raw materials, including intermediates, must be established. This includes setting limits for known and potential impurities that could contribute to the formation of the this compound. Sourcing from qualified vendors with consistent quality is essential.
Solvent Selection: The choice of solvents can influence reaction pathways and impurity formation. nih.gov Solvents should be selected not only for their ability to facilitate the desired reaction but also for their inertness towards side reactions that could generate impurities. For instance, in the synthesis of lopinavir, various solvents like ethyl acetate (B1210297), acetone, and methanol (B129727) are used in different stages. environmentclearance.nic.in The purity of these solvents is crucial to prevent the introduction of reactive species.
Table 1: Key Raw Materials and Solvents in Lopinavir Synthesis and their Role in Impurity Control
Used as a mobile phase component in chromatographic analysis and can be used as a reaction solvent. nih.govremedypublications.com
Purity is critical for both analytical accuracy and preventing side reactions during synthesis. nih.gov
Optimizing reaction conditions is a cornerstone of minimizing impurity formation. This involves a systematic study of various parameters to identify the optimal setpoints that favor the formation of the desired product over impurities. mdpi.com
Temperature and Reaction Time: Precise control over reaction temperature and time is critical. Deviations can lead to the formation of degradation products or side-reaction products, including the this compound.
pH Control: Maintaining the optimal pH during reactions and work-up steps is essential to prevent the degradation of intermediates and the final product.
Reagent Stoichiometry: The molar ratio of reactants can significantly impact the impurity profile. Careful control of the stoichiometry can minimize the presence of unreacted starting materials and the formation of by-products.
Downstream Processing: The work-up and isolation procedures following the chemical reaction are critical for removing impurities. This can include aqueous washes to remove water-soluble impurities and extractions to separate the product from unreacted starting materials and by-products. gatech.edu
Table 2: Impact of Reaction Parameter Refinement on Impurity Levels
Parameter
Unoptimized Condition
Optimized Condition
Effect on this compound
Temperature
Fluctuations outside the ideal range
Maintained within a narrow, validated range
Minimizes thermal degradation and side reactions.
Reaction Time
Extended reaction times
Optimized to ensure complete conversion without product degradation
Reduces the formation of time-dependent impurities.
pH
Uncontrolled or suboptimal pH
Maintained at the optimal level for stability
Prevents acid or base-catalyzed degradation.
The implementation of Process Analytical Technology (PAT) allows for the real-time monitoring and control of critical process parameters and quality attributes. americanpharmaceuticalreview.com This approach enables a more proactive and data-driven method for impurity control.
In-line and On-line HPLC/UPLC: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for monitoring the progress of reactions and quantifying the levels of lopinavir and its impurities in real-time. nih.govscielo.br This allows for immediate adjustments to process parameters if impurity levels exceed predefined limits.
Spectroscopic Techniques: Techniques such as Near-Infrared (NIR) and Raman spectroscopy can be used for the in-line monitoring of reactant consumption and product formation, providing real-time process understanding and control.
The use of these in-process controls facilitates a Quality by Design (QbD) approach to manufacturing, where quality is built into the process rather than being tested for at the end. grace.com
Post-Synthetic Purification Methodologies for this compound Removal
Even with an optimized synthetic process, some level of impurity formation is often unavoidable. Therefore, effective post-synthetic purification methods are essential to ensure the final active pharmaceutical ingredient (API) meets the required purity standards.
Crystallization is a powerful and commonly used technique for the purification of solid APIs. illinois.eduresearchgate.net It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent or solvent system.
Single Solvent Recrystallization: This involves dissolving the crude lopinavir in a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of lopinavir decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent.
Anti-Solvent Crystallization: In this method, a solvent in which lopinavir is soluble is mixed with an "anti-solvent" in which it is insoluble. This change in the solvent environment induces the crystallization of lopinavir, while the impurities may remain dissolved. For example, a Type III solvated crystal form of lopinavir can be prepared by slowly adding an antisolvent to a heated solution of lopinavir in a solvent, inducing crystallization. google.com
The choice of solvent system and the control of crystallization conditions (e.g., cooling rate, agitation) are critical for achieving high purity and yield. The formation of specific crystalline forms, or polymorphs, can also be controlled during this step, which can be important for the drug's physical and chemical stability. google.com
For impurities that are difficult to remove by crystallization due to similar solubility profiles to the API, chromatographic techniques are often employed.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is a scaled-up version of analytical HPLC and is highly effective for separating compounds with very similar chemical structures. nih.gov In the context of lopinavir purification, a reversed-phase column (e.g., C18) can be used with a suitable mobile phase to separate the this compound from the main compound. nih.gov
Flash Chromatography: This is a lower-pressure chromatography technique that can be used for the purification of larger quantities of material. nih.gov While it may not have the same resolving power as Prep-HPLC, it can be an effective method for removing impurities with significantly different polarities from lopinavir.
The selection of the appropriate chromatographic method depends on the level and nature of the impurity, as well as economic and scalability considerations for large-scale manufacturing.
Stability-Related Control Measures Addressing this compound Accumulation
Influence of Excipients and Formulation Components on Impurity Generation (Chemical Reactivity, not clinical interactions)
The chemical interaction between an active pharmaceutical ingredient (API) and excipients can be a significant source of impurity generation. Although lopinavir is considered stable, interactions with reactive impurities within excipients can lead to degradation. researchgate.netnih.gov Lopinavir's structure, which contains ester and amide linkages, a secondary alcohol, and phenoxy groups, presents several sites for potential chemical reactions. nih.gov
Formulations of lopinavir, such as the Kaletra® tablets, contain excipients like copovidone, sorbitan (B8754009) monolaurate, colloidal silicon dioxide, and sodium stearyl fumarate. fda.gov The oral solution includes a more complex mixture with solvents like propylene (B89431) glycol and ethanol, as well as various flavoring agents and solubilizers. europa.eufda.gov Reactive impurities often found in common excipients, such as peroxides, aldehydes, and metal ions, can catalyze oxidative or hydrolytic degradation pathways. nih.gov For instance, lopinavir is known to undergo oxidative metabolism, almost exclusively via the CYP3A isozyme system in vivo, and it is susceptible to oxidative stress conditions. fda.govdrugbank.com Therefore, controlling peroxide levels in excipients is a crucial step to prevent the formation of oxidative degradants.
The table below outlines common excipients used in lopinavir formulations and their potential for chemical interactions that could contribute to the degradation of the API and its related impurities.
Table 1: Potential Chemical Interactions Between Lopinavir and Common Pharmaceutical Excipients
Excipient
Function in Formulation
Potential Reactive Impurities
Potential Chemical Reaction with Lopinavir Structure
Copovidone
Binder, Film-former
Peroxides, Aldehydes
Oxidation of the secondary alcohol or other susceptible moieties.
Sorbitan Monolaurate
Solubilizer, Emulsifier
Peroxides, Free Fatty Acids
Oxidation; esterification or trans-esterification reactions.
Propylene Glycol
Solvent, Plasticizer
Oxidizing agents, Acidic impurities
Can act as a solvent for reactants, potentially accelerating degradation.
Polyoxyl 40 Hydrogenated Castor Oil
Solubilizer, Emulsifier
Peroxides
Can promote oxidative degradation of the API. fda.gov
| High Fructose Corn Syrup | Sweetener (in oral solution) | Reducing sugars, Aldehydes (e.g., 5-hydroxymethylfurfural) | Potential for Maillard-type reactions with amine groups, though less likely with lopinavir's secondary amides. |
Impact of Packaging Materials and Storage Conditions on Impurity Stability
The stability of lopinavir and the control of its impurity profile, including the 2,4-Phenoxy isomer, are highly dependent on appropriate packaging and storage. Lopinavir is sensitive to environmental factors; it is known to be hygroscopic and degrades under UV light. europa.eu Therefore, protective packaging is essential.
Finished lopinavir/ritonavir products are typically packaged in high-density polyethylene (B3416737) (HDPE) bottles or polychlorotrifluoroethylene (PCTFE)/PVC blisters with an aluminum lid. europa.eugeneesmiddeleninformatiebank.nl HDPE bottles provide a good barrier against moisture and are often used with desiccants, such as silica (B1680970) gel, to further control the internal humidity, which is critical given the API's hygroscopic nature. geneesmiddeleninformatiebank.nlgoogle.com Blister packs offer excellent protection for individual doses from atmospheric moisture and light until the point of use. geneesmiddeleninformatiebank.nl
The table below summarizes findings from representative stability studies on lopinavir-containing finished products.
Table 2: Summary of Stability Findings for Lopinavir-Containing Formulations
Storage Condition
Duration
Packaging
Key Findings Related to Impurity Control
Source
25°C / 60% RH
24 - 48 months
HDPE bottles with desiccant; PVC/PVDC-Al blisters
The drug product remains relatively stable; no significant changes or trends observed for impurities.
Computational and Theoretical Investigations on 2,4 Phenoxy Lopinavir Impurity
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic characteristics of molecules. nih.govhep.com.cn These in silico methods can predict molecular geometries and electronic properties with high accuracy, offering a detailed picture of the molecule's behavior.
Furthermore, DFT provides critical insights into the electronic properties of the molecule. The distribution of electron density can be mapped, highlighting regions that are electron-rich or electron-deficient. This is crucial for understanding intermolecular interactions. Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. hep.com.cn The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. hep.com.cn A smaller energy gap generally suggests higher reactivity. Comparing the HOMO-LUMO gap of the impurity with that of Lopinavir (B192967) can provide a preliminary assessment of its relative stability.
Molecular Dynamics Simulations for Conformational Analysis and Stability Prediction
While quantum calculations provide a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movements of atoms and molecules, providing deep insights into conformational flexibility and stability in various environments, such as in solution. mdpi.commdpi.com
For a large and flexible molecule like the 2,4-Phenoxy Lopinavir Impurity, numerous conformations are possible due to the rotation around single bonds. MD simulations can explore this vast conformational space to identify the most populated and energetically favorable conformers. mdpi.com By simulating the molecule's trajectory over nanoseconds, one can analyze parameters like the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's structure over time and the Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most flexible. nih.gov
This analysis is critical for predicting how the impurity might interact with biological macromolecules, as its binding affinity can be highly dependent on its conformational state. The simulations can reveal whether the change in the phenoxy ring's substitution pattern induces significant conformational changes compared to Lopinavir, potentially altering its interaction profile. biorxiv.org
In Silico Prediction of Spectroscopic Signatures for Enhanced Analytical Confirmation
The definitive identification and quantification of pharmaceutical impurities rely on analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.net Computational methods can predict the spectroscopic signatures of a molecule before it is isolated or synthesized, providing a powerful tool for analytical chemists. tandfonline.com
NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. For the this compound, predicted spectra can be compared with those of Lopinavir. The different electronic environment of the aromatic protons and carbons in the 2,4-dimethylphenoxy group versus the 2,6-dimethylphenoxy group will lead to distinct and predictable differences in their chemical shifts, aiding in the structural elucidation of the impurity.
IR Spectroscopy: The vibrational frequencies of a molecule can also be calculated computationally. The resulting theoretical IR spectrum shows characteristic peaks corresponding to the stretching and bending of specific bonds (e.g., C=O, N-H, C-O). This can serve as a fingerprint to confirm the impurity's identity.
Mass Spectrometry: While predicting a full mass spectrum is complex, computational modeling can help predict likely fragmentation patterns. By calculating bond dissociation energies, it is possible to hypothesize how the molecule will break apart in the mass spectrometer, which is crucial for interpreting MS/MS data. researchgate.net
Mechanistic Modeling of this compound Formation Pathways
Understanding how an impurity is formed is essential for controlling its presence in the final drug product. The this compound is a process-related impurity, meaning it likely originates from the manufacturing process of Lopinavir. nih.gov
The synthesis of Lopinavir involves the condensation of an amine intermediate, (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide, with (2,6-dimethylphenoxy)acetic acid . nih.govresearchgate.net The formation of the 2,4-Phenoxy isomer impurity most plausibly occurs if the (2,6-dimethylphenoxy)acetic acid reagent is contaminated with its isomer, (2,4-dimethylphenoxy)acetic acid . researchgate.net
Mechanistic modeling can be used to study this key acylation step. By calculating the reaction energy profiles and activation barriers for the reaction with both the intended reagent and the impurity-forming contaminant, computational chemistry can confirm the viability of this formation pathway. Such models can demonstrate that both reactions are thermodynamically favorable and proceed through similar transition states, explaining how the contaminant, if present, can readily react to form the impurity alongside the API.
Prediction of Potential Degradation Products and Their Stability
Impurities, like the API itself, can degrade over time under various stress conditions such as heat, light, humidity, and acidic or basic environments. researchgate.net Predicting the potential degradation products of the this compound is important for developing stability-indicating analytical methods.
Computational tools can model the degradation of the impurity under simulated stress conditions. For instance, modeling can identify the most labile bonds in the molecule susceptible to hydrolysis or oxidation.
Hydrolytic Degradation: The amide linkages are often susceptible to hydrolysis under acidic or basic conditions. Computational models can predict the relative ease of hydrolysis at the different amide bonds within the molecule, leading to specific degradation products.
Oxidative Degradation: Sites prone to oxidation, such as the secondary alcohol or certain positions on the aromatic rings, can be identified by calculating electron densities and bond dissociation energies.
Once potential degradation products are identified, their relative stabilities can be calculated using quantum chemical methods. This information helps in prioritizing which degradants to look for in experimental stability studies. mdpi.com
Future Directions in Academic Research on Pharmaceutical Impurities with Specific Reference to 2,4 Phenoxy Lopinavir Impurity
Advancements in Green Chemistry Approaches for Minimizing Impurity Generation
Green chemistry offers a proactive approach to impurity control by designing synthetic processes that inherently minimize waste and side-product formation. Future research in the synthesis of lopinavir (B192967) will likely focus on optimizing reaction conditions to enhance selectivity and reduce the generation of isomers such as the 2,4-Phenoxy Lopinavir Impurity.
Key Research Thrusts:
Alternative Solvents and Catalysts: Investigation into benign solvents to replace traditional, more hazardous ones can alter reaction kinetics and equilibria, potentially disfavoring the formation of the 2,4-Phenoxy isomer. The use of highly specific catalysts, including biocatalysts or organocatalysts, could direct the phenoxyacetylation step with greater regioselectivity, thereby minimizing the production of the undesired 2,4-isomer in favor of the required 2,6-disubstituted pattern.
Process Optimization: Applying principles of process intensification, such as using continuous flow reactors, can provide superior control over reaction parameters like temperature, pressure, and stoichiometry. This precise control can minimize temperature fluctuations and localized concentration gradients that often lead to side reactions and impurity formation.
Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product. For the lopinavir synthesis, this involves re-evaluating the coupling reactions to ensure that the phenoxyacetyl group is transferred efficiently and correctly, thus reducing the pool of reactants available for forming isomeric impurities. Research into the dimerization of the 2,6-dimethylphenol (B121312) raw material, which can lead to subsequent impurities, highlights the need for greener upstream processing. researchgate.net
Application of Artificial Intelligence and Machine Learning in Impurity Prediction and Control Strategies
Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize pharmaceutical process development by enabling predictive modeling of impurity formation. ispe.orgopenreview.net These computational tools can analyze vast datasets from chemical reactions to identify patterns and predict outcomes with increasing accuracy. mednexus.orgnih.gov
For an impurity like 2,4-Phenoxy Lopinavir, ML models can be developed to predict its formation likelihood under various reaction conditions. acs.org
Conceptual AI/ML Framework for Impurity Prediction:
Supervised Machine Learning (e.g., Regression, Support Vector Machine)
Quantitative prediction of this compound yield (e.g., % level). nih.gov
In-silico optimization of reaction conditions to minimize predicted impurity level before experimental runs.
Known impurities in starting materials, reaction pathway data.
Graph Neural Networks, Natural Language Processing (NLP) on reaction protocols.
Prediction of potential side reactions and impurity propagation across multi-step syntheses. openreview.net
Proactive development of purification strategies for predicted impurities.
Spectroscopic data (e.g., from real-time monitoring).
Deep Learning (e.g., Convolutional Neural Networks)
Early detection of impurity formation signatures in real-time data streams. mdpi.com
Trigger automated process adjustments to halt or reverse impurity formation.
By leveraging ML, researchers can move from a reactive to a predictive and proactive stance on impurity control, significantly reducing the experimental burden and accelerating the development of robust manufacturing processes. researchgate.net
Development of Advanced Reaction Monitoring Techniques for Real-Time Impurity Profiling
The adage "you cannot control what you cannot measure" is particularly true for pharmaceutical impurities. Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies to design and control manufacturing processes through timely measurements of critical quality attributes. Future research will focus on implementing more sophisticated online and in-line analytical techniques for real-time monitoring of lopinavir synthesis.
Emerging Monitoring Technologies:
Real-Time High-Performance Liquid Chromatography (HPLC): The integration of fast HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) systems directly into the reaction vessel allows for near-instantaneous quantification of the API and impurities. chromatographyonline.com This would enable chemists to track the appearance of the this compound and adjust reaction parameters, such as quenching the reaction at the optimal moment to prevent its accumulation.
Hyphenated Spectroscopic Techniques: In-situ spectroscopic methods like Raman and Near-Infrared (NIR) spectroscopy, coupled with chemometric analysis, can provide continuous, non-invasive monitoring of the chemical composition inside a reactor. Research will aim to develop specific spectral signatures for the 2,4-Phenoxy isomer, allowing for its detection without sample extraction.
Process Mass Spectrometry: The use of online mass spectrometry can provide highly sensitive and specific data on the molecular species present in a reaction. This would be invaluable for detecting not only the final impurity but also any transient intermediates that lead to its formation, offering deeper mechanistic insight.
Innovations in Structural Elucidation of Trace-Level and Transient Impurities
Identifying and characterizing unknown impurities, especially those present at trace levels (e.g., <0.1%), is a formidable analytical challenge. nih.gov Future research will continue to push the boundaries of analytical sensitivity and resolution to unequivocally identify structures like the this compound.
Advanced Analytical Techniques for Structural Characterization:
Technique
Application in Impurity Elucidation
Specific Advantage for 2,4-Phenoxy Isomer
LC-MS/MS (Tandem Mass Spectrometry)
Provides molecular weight information and fragmentation patterns, which are crucial for initial identification. nih.govresearchgate.net
Can differentiate the impurity from lopinavir based on mass and fragmentation, although it may not distinguish between positional isomers alone.
High-Resolution Mass Spectrometry (HRMS-TOF)
Delivers highly accurate mass measurements, enabling the determination of the elemental composition of the impurity.
Confirms the molecular formula is identical to that of lopinavir, definitively proving it is an isomer.
Provides detailed information on the connectivity of atoms (¹H-¹H, ¹H-¹³C) and spatial proximity of nuclei within the molecule. conicet.gov.ar
Crucial for unambiguously determining the substitution pattern on the phenoxy ring, differentiating the 2,4-isomer from the intended 2,6-isomer. NOESY experiments can be particularly revealing. conicet.gov.ar
LC-NMR (Hyphenated Liquid Chromatography-NMR)
Combines the separation power of HPLC with the structural elucidation power of NMR, allowing for analysis of impurities without the need for complex isolation. conicet.gov.arresearchgate.net
Enables direct structural analysis of the impurity as it elutes from the chromatography column, ideal for unstable or trace-level compounds.
Innovations will likely involve the development of more sensitive NMR probes and enhanced computational software to assist in the interpretation of complex spectral data for impurities that cannot be isolated in sufficient quantities for traditional analysis.
Cross-Disciplinary Approaches for Comprehensive Impurity Understanding
Addressing the challenge of pharmaceutical impurities requires a holistic and integrated approach, breaking down traditional silos between different scientific disciplines. researchgate.net The future of impurity control for compounds like this compound lies in the synergy of multiple fields of expertise.
Synthetic & Computational Chemistry: Process chemists will collaborate with computational chemists to use AI/ML models (7.2) to predict potential impurities and guide the design of greener, more selective synthetic routes (7.1).
Analytical & Process Chemistry: Analytical scientists will deploy advanced monitoring techniques (7.3) to provide real-time feedback to process chemists, enabling dynamic control over the manufacturing process to minimize impurity formation.
Structural & Toxicological Analysis: Once an impurity is detected and its structure is elucidated using advanced methods (7.4), toxicologists will use this structural information, often aided by in-silico predictive models (e.g., for genotoxicity), to assess the potential safety risk. nih.gov This multidisciplinary risk assessment informs the required level of control.
This integrated team approach ensures that knowledge about an impurity—from its formation mechanism to its potential biological impact—is managed throughout the drug development lifecycle, leading to safer and more robustly manufactured medicines.
Q & A
Q. What analytical techniques are recommended for identifying and quantifying 2,4-Phenoxy Lopinavir Impurity in drug formulations?
Methodological Answer:
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for impurity profiling due to its resolution and sensitivity. Key parameters include:
Column Selection : C18 or phenyl-hexyl columns (3.0–4.6 mm ID, 3–5 µm particle size) for optimal separation .
Mobile Phase : Acetonitrile/water or methanol/buffer systems adjusted to pH 3.0–5.0 for peak symmetry .
Detection : UV absorbance at 210–260 nm for quantification .
Validation must include specificity, linearity (R² ≥ 0.99), and precision (%RSD < 2.0) per ICH Q2(R1) guidelines .
Q. Table 1: Comparison of HPLC and UHPLC for Impurity Analysis
Parameter
HPLC
UHPLC
Particle Size
3–5 µm
1.7–2.6 µm
Pressure Range
100–400 bar
600–1200 bar
Run Time
20–40 min
5–15 min
Sensitivity
Moderate
High
Reference
Q. How are threshold levels for this compound established in compliance with regulatory guidelines?
Methodological Answer:
Thresholds are determined using ICH Q3A/B frameworks:
Identification Threshold : 0.1% (w/w) for impurities in drug substances .
Toxicological Assessment : Genotoxicity studies (e.g., Ames test) and elemental impurity profiling (USP <232>) to evaluate risks from residual catalysts or solvents .
Process-Related Contaminants : Trace metal analysis via ICP-MS to quantify Pd, Ni, or Cu at sub-ppm levels .
Advanced Research Questions
Q. What experimental design strategies are effective in resolving co-eluting impurities during chromatographic analysis?
Methodological Answer:
Factorial Design : Optimize gradient slope, temperature, and pH using a 2³ factorial matrix to identify critical factors affecting resolution .
Design of Experiments (DoE) : Apply response surface methodology (RSM) to model interactions between variables (e.g., column temperature vs. flow rate) .
Peak Tracking : Use UHPLC-APCI-MS to confirm impurity identity via molecular ion fragmentation patterns .
Q. Table 2: Critical Chromatographic Parameters for Co-Elution Resolution
Parameter
Optimal Range
Impact on Separation
Gradient Slope
0.5–1.5%/min
Reduces peak overlap
Column Temperature
30–45°C
Improves efficiency
pH Adjustment
±0.2 units
Enhances selectivity
Reference
Q. How can Quality by Design (QbD) principles optimize separation efficiency of this compound using UHPLC-MS?
Methodological Answer:
Critical Quality Attributes (CQAs) : Define resolution (>2.0), tailing factor (<1.5), and plate count (>10,000) as targets .
Risk Assessment : Prioritize factors like mobile phase composition and column chemistry via Ishikawa diagrams .
Method Robustness Testing : Vary flow rate (±0.1 mL/min) and wavelength (±2 nm) to validate method stability under stress conditions .
Q. What methodologies address discrepancies in impurity quantification data across analytical platforms?
Methodological Answer:
Cross-Validation : Compare results from RP-HPLC, UHPLC-MS, and FTIR spectroscopy to confirm impurity identity and concentration .
Standard Addition : Spike known impurity concentrations into placebo matrices to assess recovery (target: 98–102%) .
Data Reconciliation : Apply multivariate statistics (e.g., PCA) to identify systematic errors in inter-laboratory studies .
Q. How are trace-level impurities (≤0.05%) characterized structurally and toxicologically?
Methodological Answer:
High-Resolution Mass Spectrometry (HRMS) : Determine exact mass (error < 5 ppm) and isotopic patterns for structural elucidation .
In Silico Toxicity Prediction : Use software like DEREK Nexus to assess mutagenicity or hepatotoxicity risks of unknown impurities .
Forced Degradation Studies : Expose the drug substance to heat, light, and acidic/alkaline conditions to simulate impurity formation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.